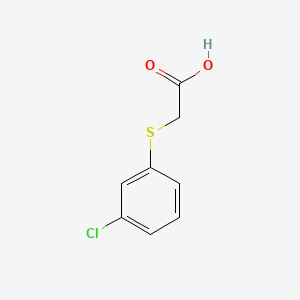
2-(3-Chlorophenylthio)acetic acid
Cat. No. B1608518
Key on ui cas rn:
3996-38-1
M. Wt: 202.66 g/mol
InChI Key: QMOKVFCLFRLSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05451607
Procedure details


To a solution of m-chlorothiophenoxyacetic acid (5.00 g, 24.7 mmol) in chlorobenzene (25 ml) was added phosphorous trichloride (2.90 ml) at room temperature, and the reaction was allowed to proceed with vigorous stirring at 100° C. for 2 hours. After cooling to room temperature, anhydrous aluminum chloride (3.70 g, 27.7 mmol) was added thereto, and the reaction was allowed to proceed at room temperature for 30 minutes, followed by stirring at 100° C. for 1.5 hours. After cooling to room temperature, the reaction mixture was poured into ice-water and separated with a separatory funnel. The aqueous layer was extracted with toluene (150 ml×2). The combined organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was subjected to chromatography on silica gel to give 6-chloro-2,3-dihydro-benzothiofuran-3-one (2.83 g, 15.3 mmol; yield, 62%), m.p., 123.8° C.




[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Yield
62%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[S:5][CH2:6][C:7](O)=[O:8].P(Cl)(Cl)Cl.[Cl-].[Al+3].[Cl-].[Cl-]>ClC1C=CC=CC=1>[Cl:1][C:2]1[CH:12]=[CH:11][C:10]2[C:7](=[O:8])[CH2:6][S:5][C:4]=2[CH:3]=1 |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(SCC(=O)O)C=CC1
|
|
Name
|
|
|
Quantity
|
2.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
3.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with vigorous stirring at 100° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to proceed at room temperature for 30 minutes
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by stirring at 100° C. for 1.5 hours
|
|
Duration
|
1.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated with a separatory funnel
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with toluene (150 ml×2)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layer was dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC2=C(C(CS2)=O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 15.3 mmol | |
| AMOUNT: MASS | 2.83 g | |
| YIELD: PERCENTYIELD | 62% | |
| YIELD: CALCULATEDPERCENTYIELD | 61.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
